molecular formula C17H19N5O3 B2512175 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034355-13-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2512175
CAS No.: 2034355-13-8
M. Wt: 341.371
InChI Key: BOXQSTUZEIZOAR-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetically designed small molecule that incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in modern drug discovery. This core structure is recognized for its significant potential in medicinal chemistry, particularly for its diverse pharmacological activities. Compounds based on related triazolo-fused heterocyclic systems, such as triazolothiadiazines, have been extensively investigated for a range of biological applications, including central nervous system (CNS) modulation, antimicrobial, anti-inflammatory, and anticancer activities . The specific structural features of this compound—including the ethoxy-substituted pyridazine and the 2-methoxyphenylacetamide side chain—suggest it is a high-value candidate for research into novel receptor modulators. The triazolo-pyridazine scaffold is of particular interest in neuroscientific research. For instance, structurally similar azole-fused pyridazine derivatives have been identified as potent agonists for G-protein coupled receptors (GPCRs) like GPR139, which is predominantly expressed in the brain's medial habenula . Activation of such receptors is a promising avenue for investigating new therapeutic strategies for CNS disorders, including schizophrenia, depression, autism spectrum disorder, and substance use disorder . This makes the compound a critical tool for researchers exploring new chemical entities for neuropsychiatric disease modeling and target validation. Furthermore, the molecule's architecture aligns with research compounds studied for enzyme inhibition. Analogous structures have shown inhibitory activity against key enzymes such as carbonic anhydrase and cholinesterase, indicating broad utility in biochemical assay development and mechanistic studies . Researchers can utilize this acetamide derivative as a key intermediate or a lead compound to probe structure-activity relationships (SAR), develop new synthetic methodologies, and evaluate a wide spectrum of pharmacological properties in vitro.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-25-17-9-8-14-19-20-15(22(14)21-17)11-18-16(23)10-12-6-4-5-7-13(12)24-2/h4-9H,3,10-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXQSTUZEIZOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CC3=CC=CC=C3OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which integrates a triazolo[4,3-b]pyridazine moiety with a methoxyphenyl acetamide group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C14_{14}H16_{16}N6_{6}O3_{3}
  • Molecular Weight : 316.32 g/mol
  • Key Functional Groups :
    • Triazole ring
    • Pyridazine ring
    • Methoxy and ethoxy substituents

This compound primarily targets the Receptor Tyrosine Kinase c-Met , which is implicated in various cellular processes including proliferation and survival of cancer cells. The compound acts as an enzyme inhibitor, potentially disrupting signaling pathways critical for tumor growth and metastasis .

Biological Activity

The biological activity of this compound has been evaluated through various assays. Key findings include:

  • Anticancer Activity :
    • In vitro studies have demonstrated that the compound exhibits potent anticancer properties against several cancer cell lines. For instance:
      • IC50_{50} values were reported in the range of 0.67 to 1.95 µM against prostate and colon cancer cell lines .
      • It showed significant inhibition of growth in MDA-MB-435 (melanoma) and HCT-15 (colon cancer) cell lines.
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on various enzymes such as carbonic anhydrase and cholinesterase. These enzymes play crucial roles in metabolic processes and neurotransmission .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects, although further research is required to confirm these findings.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50_{50} Values (µM)Reference
AnticancerProstate (PC-3)0.67
AnticancerColon (HCT-116)0.80
AnticancerMelanoma (MDA-MB-435)1.95
Enzyme InhibitionCarbonic AnhydraseNot specified
Enzyme InhibitionCholinesteraseNot specified

Case Study: Antitumor Activity

In a recent study by Arafa et al., a series of triazole derivatives were synthesized and evaluated for their anticancer properties. Among these compounds, this compound exhibited superior potency compared to standard chemotherapeutics like doxorubicin . The study highlighted its mechanism involving the inhibition of key growth factor receptors that are overexpressed in tumors.

Scientific Research Applications

Structural Characteristics

This compound features a unique structure that combines a triazolo[4,3-b]pyridazine moiety with an acetamide group. The intricate architecture suggests significant pharmacological properties due to the synergistic effects of its structural components. The presence of both triazole and chromene functionalities may enhance its biological activity compared to other derivatives lacking this dual framework.

Anticancer Applications

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide has been shown to inhibit key kinases involved in cancer cell proliferation and survival pathways:

  • c-Met and Pim-1 Kinases Inhibition : The compound's mechanism of action involves inhibiting c-Met and Pim-1 kinases, which play crucial roles in cell cycle regulation and apoptosis induction in cancer cells. This dual inhibition is not commonly observed in other triazolopyridazine derivatives, making it a unique candidate for anticancer research .

Antiviral Potential

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antiviral activities. The structural features of triazoles are known to contribute to antiviral effects by targeting viral enzymes or cellular pathways essential for viral replication . However, specific antiviral efficacy for this compound requires further investigation.

Case Study 1: Anticancer Activity Evaluation

A study evaluated various derivatives of triazolo and chromene frameworks against several cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents. For example:

CompoundCell LineIC50 (µM)Reference
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineHEPG20.275
N-(3-(4-Methoxyphenyl) acryloyl) phenyl-2-(5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideMCF70.24

These findings emphasize the potential of this compound as an effective anticancer agent.

Case Study 2: Mechanism-Based Approaches

Another study focused on the mechanism-based approaches for anticancer drug development highlighted the importance of targeting multiple kinases simultaneously. The findings suggested that compounds with the ability to inhibit both c-Met and Pim-1 kinases could lead to improved therapeutic outcomes in cancer treatment .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Substituent at Position 6 Acetamide Side Chain Molecular Formula Molecular Weight Notes
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide (Target Compound) Ethoxy (-OCH₂CH₃) 2-Methoxyphenyl C₁₉H₂₁N₅O₃ 367.40 g/mol Enhanced lipophilicity due to ethoxy group; potential CNS activity .
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide () Methoxy (-OCH₃) 6-Oxopyridazinyl C₁₅H₁₅N₇O₂ 341.33 g/mol Reduced lipophilicity compared to ethoxy analog; higher polarity may limit membrane permeability .
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide () Ethoxy (-OCH₂CH₃) 2-Oxobenzo[d]oxazol-3(2H)-yl C₁₉H₁₈N₆O₃ 378.39 g/mol Benzo[d]oxazole moiety introduces π-π stacking potential; possible increased metabolic stability .
N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide () Thioether (-S-) 2-Ethoxyphenyl C₂₂H₂₁N₅O₃S 435.50 g/mol Thioether linkage improves resistance to hydrolysis; 4-methoxyphenyl may enhance aryl hydrocarbon receptor (AhR) binding .
2-(4-Chloro-3-methylphenoxy)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide () Phenoxy (-OPh) 4-Chloro-3-methylphenoxy C₂₂H₂₀ClN₅O₃ 437.90 g/mol Phenoxy group increases steric bulk; chloro substituent may enhance halogen bonding interactions in target proteins .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethoxy group in the target compound (logP ~2.1, estimated) provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the methoxy analog () has a lower logP (~1.5), reducing CNS penetration but improving aqueous solubility .
  • Metabolic Stability : The thioether linkage in ’s compound confers resistance to oxidative metabolism, whereas the benzo[d]oxazole group in may undergo hepatic glucuronidation .
  • Hydrogen-Bonding Capacity : The 2-methoxyphenyl acetamide in the target compound offers two hydrogen-bond acceptors (methoxy oxygen and carbonyl oxygen), favoring interactions with serine/threonine kinases .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step organic reactions, starting with precursor functionalization (e.g., introducing ethoxy and methoxyphenyl groups) followed by heterocyclic ring closure. Critical steps include:

  • Nucleophilic substitution to attach the ethoxy group to the pyridazine ring.
  • Amide coupling between the triazolopyridazine core and the 2-methoxyphenylacetamide moiety using carbodiimide-based reagents .
  • Optimization of temperature (60–100°C) and solvents (DMF, THF) to prevent side reactions and improve yields. Characterization via NMR and HPLC ensures intermediate purity (>95%) before final coupling .

Q. Which spectroscopic techniques are most effective for structural validation?

  • 1H/13C NMR : Confirms the presence of methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for CH2), and aromatic protons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 413.16) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .

Q. What functional groups influence its reactivity and stability?

  • The triazolopyridazine core is sensitive to oxidation, requiring inert atmospheres during synthesis .
  • The acetamide group may hydrolyze under acidic/basic conditions, necessitating pH-controlled storage .
  • The methoxyphenyl moiety enhances lipophilicity but reduces aqueous solubility, impacting formulation .

Q. What are the primary pharmacological targets hypothesized for this compound?

Structural analogs of triazolopyridazines are reported to inhibit kinases (e.g., p38 MAPK) and G-protein-coupled receptors (GPCRs) via interactions with the triazole ring and acetamide side chain . Target validation requires docking studies and in vitro kinase assays .

Q. What safety protocols are recommended for handling this compound?

  • GHS hazards : Acute toxicity (Category 4), skin/eye irritation. Use PPE (gloves, goggles) and avoid inhalation .
  • Spill management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:

  • Dose-response curves to compare IC50 values under standardized conditions .
  • Cellular uptake studies (e.g., LC-MS/MS) to quantify intracellular concentrations and distinguish false negatives .

Q. What strategies improve reaction yields when competing functional groups are present?

  • Protective groups : Use tert-butoxycarbonyl (Boc) for amines during coupling to prevent undesired side reactions .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) enhance Suzuki-Miyaura cross-coupling efficiency for aryl groups .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can aqueous solubility be enhanced for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 to increase solubility without precipitation .
  • Salt formation : Convert the free base to a hydrochloride salt via HCl gas treatment .
  • Nanoformulation : Encapsulate in liposomes (size <200 nm) for improved bioavailability .

Q. What methodologies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cell lines .
  • Fluorescence polarization : Track competitive binding with fluorescent probes .

Q. How to design stability studies under physiological conditions?

  • Forced degradation : Expose the compound to pH 1–13 buffers (37°C) and analyze degradation products via HPLC-DAD .
  • Plasma stability : Incubate with human plasma (4–24 hrs) and quantify parent compound using LC-MS .
  • Light sensitivity : Store under UV/visible light (ICH Q1B guidelines) to assess photodegradation .

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